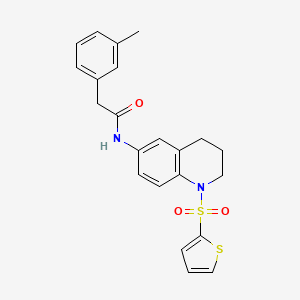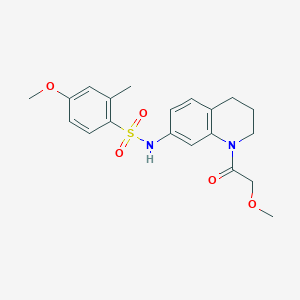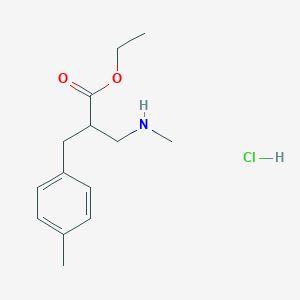![molecular formula C9H10N4 B2882889 5-[(4-methylphenyl)methyl]-2H-tetrazole CAS No. 14064-62-1](/img/structure/B2882889.png)
5-[(4-methylphenyl)methyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methylphenyl)methyl]-2H-tetrazole, also known as 5-(4-Methylphenyl)-2H-tetrazole, is a chemical compound with the CAS Number: 24994-04-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 5-(4-methylphenyl)-2H-tetraazole .
Molecular Structure Analysis
The InChI code for 5-[(4-methylphenyl)methyl]-2H-tetrazole is 1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis
5-[(4-methylphenyl)methyl]-2H-tetrazole is a powder at room temperature . The compound is stable at ambient temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- Tetrazole derivatives, including those similar to "5-[(4-methylphenyl)methyl]-2H-tetrazole", have been studied for their effectiveness as corrosion inhibitors for copper in chloride solutions. They demonstrated inhibiting efficiencies ranging from 50 to 99%, with efficiency increasing at higher pH levels (Zucchi, Trabanelli, & Fonsati, 1996).
Chemical Synthesis and Pharmacological Analysis :
- Tetrazole derivatives have been designed and synthesized for various pharmacological screenings, such as angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities. Some compounds showed significant pharmacological properties (Kamble et al., 2017).
Molecular Docking and Structure Studies :
- Structural determinations and molecular docking studies of tetrazole derivatives have been performed to understand their interaction within the active site of enzymes like cyclooxygenase-2, helping in the development of inhibitors (Al-Hourani et al., 2015).
Synthesis of New Medical Agents :
- Tetrazoles are used extensively in the synthesis of new medical agents due to their functional versatility. Research has explored the reactivity of specific tetrazole compounds with nitrogen-centered nucleophiles, contributing to the development of functionally substituted tetrazoles (Egorova et al., 2005).
Energetic Material Applications :
- Tetrazole derivatives, including those structurally similar to "5-[(4-methylphenyl)methyl]-2H-tetrazole", have been investigated for their potential as energetic materials in various applications. This includes studying their structural, energetic properties, and sensitivities to physical stimuli (Fischer et al., 2013).
Synthesis and Functionalization in Organic Chemistry :
- In organic chemistry, 5-substituted tetrazoles, a category to which "5-[(4-methylphenyl)methyl]-2H-tetrazole" belongs, are used as intermediates in the synthesis of other heterocycles and activators in oligonucleotide synthesis. Their role in drug design is significant due to their non-classical bioisosteric properties (Roh, Vávrová, & Hrabálek, 2012).
Liquid Crystal Synthesis and Characterization :
- Novel tetrazole liquid crystals have been synthesized and characterized, demonstrating potential for application in material science, particularly in the field of liquid crystal technology (Tariq et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKUUFXESGJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B2882807.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)


![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)
![2-Chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2882829.png)